molecular formula C7H13NO2 B8074459 (S)-Allylglycine ethyl ester p-toluenesulfonate

(S)-Allylglycine ethyl ester p-toluenesulfonate

Cat. No. B8074459
M. Wt: 143.18 g/mol
InChI Key: LDRBRYURDQQPMN-ZCFIWIBFSA-N
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Description

Ethyl p-toluenesulfonate, also known as Ethyl 4-methylbenzenesulfonate or Ethyl tosylate, is a compound with the molecular formula C9H12O3S . It is used in the development of an extraction method for methyl and ethyl esters of various sulfonic acids in active pharmaceutical ingredients .


Synthesis Analysis

The synthesis of sulfonate esters, including Ethyl p-toluenesulfonate, often involves the reaction of the corresponding sulfonic acid with an alcohol . For instance, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate has been reported .


Molecular Structure Analysis

The molecular structure of Ethyl p-toluenesulfonate includes a sulfonate group attached to a toluene ring, with an ethyl ester group . The InChI string is InChI=1S/C9H12O3S/c1-3-12-13(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 .


Chemical Reactions Analysis

Sulfonate esters like Ethyl p-toluenesulfonate are known to participate in SN2 reactions . They are commonly used in the pharmaceutical industry as alkylating agents, catalysts, and in purification steps of the chemical synthesis of a drug substance .


Physical And Chemical Properties Analysis

Ethyl p-toluenesulfonate has a molecular weight of 200.26 g/mol . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Safety And Hazards

Ethyl p-toluenesulfonate is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing genetic defects and cancer .

Future Directions

The use of sulfonate esters like Ethyl p-toluenesulfonate in pharmaceuticals has raised concerns due to their potential genotoxicity . Future research may focus on developing safer alternatives or methods to minimize and control sulfonate ester formation .

properties

IUPAC Name

ethyl (2R)-2-aminopent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-5-6(8)7(9)10-4-2/h3,6H,1,4-5,8H2,2H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRBRYURDQQPMN-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Allylglycine ethyl ester p-toluenesulfonate

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